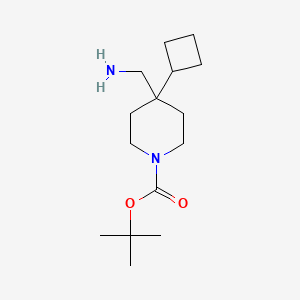
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate, also known as Boc-ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Boc-ABP is a piperidine derivative that is commonly used as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is not fully understood. However, it is believed to function as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing its activity. Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been shown to be a potent inhibitor of cholinesterases, which are enzymes that play a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory. Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been shown to be a potent inhibitor of cholinesterases, which are enzymes that are involved in the breakdown of acetylcholine in the brain. Inhibitors of cholinesterases are currently used in the treatment of Alzheimer's disease, and Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate may have potential as a new drug candidate for this indication.
Another potential application for Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is in the development of new antibiotics. Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity may be due to its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in bacterial survival.
In conclusion, Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It has been extensively used as a building block for the synthesis of various biologically active molecules and has shown potential as a drug candidate for the treatment of Alzheimer's disease and as a new antibiotic.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate involves a multi-step reaction sequence that starts with the reaction of cyclobutanone with methylamine to form a cyclic imine intermediate. This intermediate is then reacted with tert-butylamine to form the corresponding tert-butyl imine. The final step involves the reduction of the tert-butyl imine using sodium borohydride to yield Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various biologically active molecules. It has been used in the synthesis of inhibitors for various enzymes such as cholinesterases, proteases, and kinases. Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has also been used in the development of potential anti-cancer agents and antibiotics.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-11,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGLENPPRJYVKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

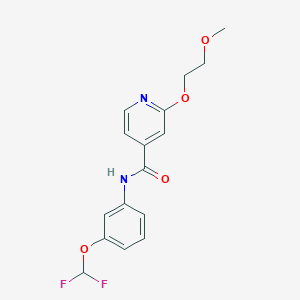
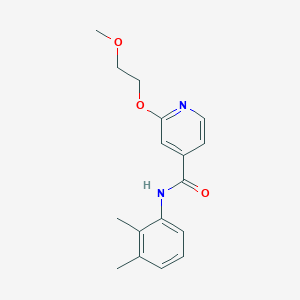
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
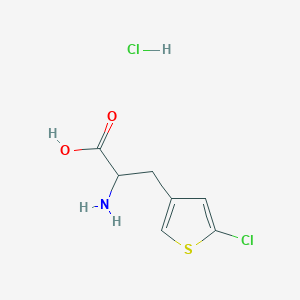
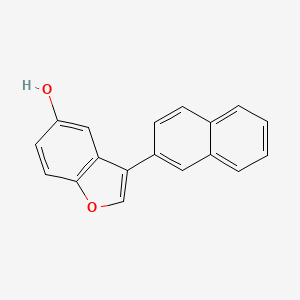
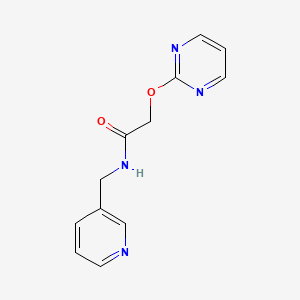

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)